Cas no 2172509-44-1 (2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)butanoic acid)
2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)butanoic acid è un composto organico complesso utilizzato principalmente nella sintesi peptidica e nella chimica farmaceutica. La sua struttura combina un gruppo Fmoc (9-fluorenilmetossicarbonile), noto per la sua protezione reversibile dei gruppi amminici, con un anello tetra-idropiranico e una catena acida butanoica. Questo design offre una stabilità elevata durante le reazioni di accoppiamento, garantendo una buona selettività e resa. La presenza del gruppo Fmoc facilita la rimozione in condizioni blande, rendendolo ideale per la sintesi di peptidi sensibili. Inoltre, la sua solubilità in solventi organici comuni ne semplifica l'utilizzo in processi di purificazione. È particolarmente utile nella produzione di farmaci e nella ricerca biochimica.

2172509-44-1 structure
Nome del prodotto:2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)butanoic acid
2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-1496429
- 2172509-44-1
- 2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid
- 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)butanoic acid
-
- Inchi: 1S/C26H30N2O6/c1-2-17(23(29)30)15-27-24(31)26(11-13-33-14-12-26)28-25(32)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,2,11-16H2,1H3,(H,27,31)(H,28,32)(H,29,30)
- Chiave InChI: PKHUHKKLYXBIQW-UHFFFAOYSA-N
- Sorrisi: O1CCC(C(NCC(C(=O)O)CC)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 466.21038668g/mol
- Massa monoisotopica: 466.21038668g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 34
- Conta legami ruotabili: 9
- Complessità: 715
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 114Ų
- XLogP3: 3
2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)butanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1496429-10.0g |
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid |
2172509-44-1 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1496429-0.5g |
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid |
2172509-44-1 | 0.5g |
$3233.0 | 2023-08-31 | ||
Enamine | EN300-1496429-5.0g |
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid |
2172509-44-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1496429-10g |
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid |
2172509-44-1 | 10g |
$14487.0 | 2023-08-31 | ||
Enamine | EN300-1496429-5g |
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid |
2172509-44-1 | 5g |
$9769.0 | 2023-08-31 | ||
Enamine | EN300-1496429-2.5g |
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid |
2172509-44-1 | 2.5g |
$6602.0 | 2023-08-31 | ||
Enamine | EN300-1496429-0.1g |
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid |
2172509-44-1 | 0.1g |
$2963.0 | 2023-08-31 | ||
Enamine | EN300-1496429-0.25g |
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid |
2172509-44-1 | 0.25g |
$3099.0 | 2023-08-31 | ||
Enamine | EN300-1496429-1g |
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid |
2172509-44-1 | 1g |
$3368.0 | 2023-08-31 | ||
Enamine | EN300-1496429-0.05g |
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}methyl)butanoic acid |
2172509-44-1 | 0.05g |
$2829.0 | 2023-08-31 |
2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)butanoic acid Letteratura correlata
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
4. Book reviews
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
2172509-44-1 (2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}methyl)butanoic acid) Prodotti correlati
- 1115979-76-4(4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide)
- 1251604-05-3(N-(4-ethoxyphenyl)-1-({4-2-(3-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)
- 80134-83-4(L-Leucine-1-)
- 1261497-30-6(4,4'-Bis(trifluoromethyl)biphenyl-3-acetonitrile)
- 77185-78-5(Ethyl 3,5-dibromo-1H-indole-2-carboxylate)
- 2229690-21-3((4-bromo-2-methylpent-1-en-1-yl)benzene)
- 956402-29-2(6-(1H-Pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime)
- 2227872-19-5(rac-ethyl (1R,2R)-1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate)
- 91393-33-8(4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide)
- 1701506-12-8(tert-butyl N-3-iodo-2-methyl-2-(3-phenylpropoxy)propylcarbamate)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
